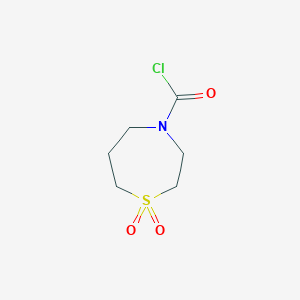
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride: is a chemical compound with the molecular formula C6H10ClNO3S It is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-thiazepane with chlorosulfonic acid, followed by the introduction of a carbonyl group using phosgene. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反応の分析
Types of Reactions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Amides and Esters: Formed from substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Produced from reduction reactions.
科学的研究の応用
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its interactions with biological molecules, aiding in the understanding of biochemical pathways.
作用機序
The mechanism of action of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride involves its ability to interact with nucleophiles due to the presence of the carbonyl chloride group. This interaction can lead to the formation of covalent bonds with target molecules, such as proteins or enzymes. The sulfur atom in the thiazepane ring can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid: Contains a thiazinan ring instead of a thiazepane ring.
Uniqueness: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a carbonyl chloride group and a thiazepane ring makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
特性
分子式 |
C6H10ClNO3S |
|---|---|
分子量 |
211.67 g/mol |
IUPAC名 |
1,1-dioxo-1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-6(9)8-2-1-4-12(10,11)5-3-8/h1-5H2 |
InChIキー |
CFOSXXPAVKBBMJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
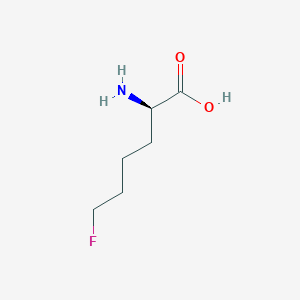
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
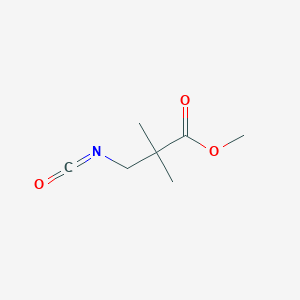
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
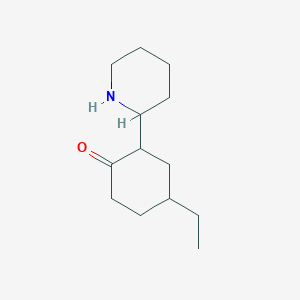
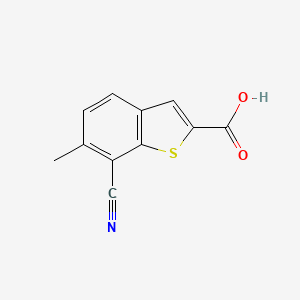
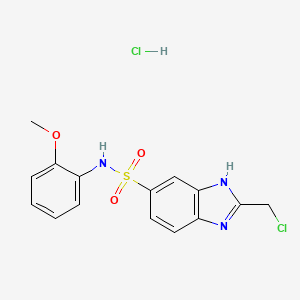

![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
